An In-depth Technical Guide to the Basic Properties of 1-(Piperidin-4-yl)propan-1-ol
An In-depth Technical Guide to the Basic Properties of 1-(Piperidin-4-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of 1-(Piperidin-4-yl)propan-1-ol, a heterocyclic amine of significant interest in medicinal chemistry. The piperidine moiety is a highly privileged scaffold in the development of therapeutics, and understanding the physicochemical properties of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.[1] This document delves into the structural and electronic factors governing the basicity of 1-(Piperidin-4-yl)propan-1-ol, provides a detailed experimental protocol for the determination of its acid dissociation constant (pKa), and discusses its synthesis, solubility, and applications as a versatile building block in drug discovery.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, including improved aqueous solubility and the ability to form crucial interactions with biological targets. The nitrogen atom within the piperidine ring acts as a basic center, which is often protonated at physiological pH, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. 1-(Piperidin-4-yl)propan-1-ol, with its secondary amine and primary alcohol functionalities, represents a valuable and versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2]
Physicochemical and Basic Properties
The basicity of 1-(Piperidin-4-yl)propan-1-ol is primarily attributed to the lone pair of electrons on the nitrogen atom of the piperidine ring. The ability of this nitrogen to accept a proton is quantified by the pKa of its conjugate acid.
Predicted Physicochemical Properties
A summary of the key physicochemical properties of 1-(Piperidin-4-yl)propan-1-ol is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C8H17NO | Sigma-Aldrich |
| Molecular Weight | 143.23 g/mol | Sigma-Aldrich |
| CAS Number | 24152-48-5 | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | 227.9 ± 13.0 °C at 760 mmHg | Sigma-Aldrich |
| Predicted pKa (Conjugate Acid) | ~10.5 - 11.1 | Estimated based on Piperidine[3] |
Basicity and pKa Estimation
The pKa of the conjugate acid of piperidine is approximately 11.1-11.2.[3] The substituents on the piperidine ring can influence its basicity. In the case of 1-(Piperidin-4-yl)propan-1-ol, the 4-propan-1-ol substituent is not expected to have a strong electron-withdrawing or donating effect on the nitrogen atom. Therefore, the pKa of its conjugate acid is predicted to be in a similar range to that of piperidine, likely between 10.5 and 11.1. An accurate, experimentally determined pKa is crucial for understanding its ionization state at different pH values.
Acid-Base Equilibrium
The acid-base equilibrium of 1-(Piperidin-4-yl)propan-1-ol in an aqueous environment is depicted below. At a pH below its pKa, the protonated form (the conjugate acid) will predominate, rendering the molecule positively charged. Conversely, at a pH above its pKa, the neutral, free base form will be the major species.
Caption: Acid-base equilibrium of 1-(Piperidin-4-yl)propan-1-ol.
Experimental Determination of pKa by Potentiometric Titration
To obtain a precise pKa value, potentiometric titration is the gold-standard method. This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Principle
A solution of 1-(Piperidin-4-yl)propan-1-ol hydrochloride is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH). The pH of the solution is measured after each addition of the titrant. A plot of pH versus the volume of titrant added will yield a titration curve. The pKa is the pH at the half-equivalence point, where half of the base has been neutralized.
Detailed Experimental Protocol
Materials and Reagents:
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1-(Piperidin-4-yl)propan-1-ol hydrochloride
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Standardized 0.1 M Sodium Hydroxide (NaOH) solution
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Standardized 0.1 M Hydrochloric Acid (HCl) solution
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Deionized water
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pH meter with a combination glass electrode
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Magnetic stirrer and stir bar
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Burette (50 mL)
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Beaker (250 mL)
Procedure:
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Preparation of the Analyte Solution: Accurately weigh approximately 100-200 mg of 1-(Piperidin-4-yl)propan-1-ol hydrochloride and dissolve it in 100 mL of deionized water in a 250 mL beaker.
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pH Meter Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.
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Titration Setup: Place the beaker containing the analyte solution on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
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Initial pH Measurement: Record the initial pH of the solution.
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Titration: Begin the titration by adding the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
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Endpoint Determination: Continue the titration past the equivalence point, which will be indicated by a sharp increase in pH.
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Data Analysis:
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Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
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Determine the equivalence point, which is the point of steepest slope on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV).
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The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.
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The pKa is the pH value on the titration curve corresponding to the volume of NaOH at the half-equivalence point.
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Caption: Workflow for pKa determination by potentiometric titration.
Synthesis and Solubility
Synthetic Pathway
A plausible and common synthetic route to 1-(Piperidin-4-yl)propan-1-ol involves the Grignard reaction of a protected 4-piperidinecarboxaldehyde with an ethyl magnesium halide, followed by deprotection. A key starting material for this synthesis is 4-piperidone.
Proposed Synthetic Scheme:
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N-Protection of 4-Piperidone: The secondary amine of 4-piperidone is first protected to prevent it from reacting with the Grignard reagent. A common protecting group is the benzyloxycarbonyl (Cbz) group.
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Wittig Reaction: The protected 4-piperidone is then reacted with a phosphonium ylide to form an exocyclic double bond, yielding an alkene.
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Hydroboration-Oxidation: The alkene is then subjected to hydroboration-oxidation to form the primary alcohol, 1-(N-Cbz-piperidin-4-yl)methanol.
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Oxidation to Aldehyde: The primary alcohol is oxidized to the corresponding aldehyde, 1-(N-Cbz-piperidine)-4-carboxaldehyde, using a mild oxidizing agent like pyridinium chlorochromate (PCC).
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Grignard Reaction: The aldehyde is then reacted with ethylmagnesium bromide (EtMgBr) to form the secondary alcohol, 1-(N-Cbz-piperidin-4-yl)propan-1-ol.
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Deprotection: Finally, the Cbz protecting group is removed by hydrogenolysis to yield the desired product, 1-(Piperidin-4-yl)propan-1-ol.
Solubility Profile
The solubility of 1-(Piperidin-4-yl)propan-1-ol is dictated by its molecular structure, which contains both a polar alcohol group and a basic piperidine ring, as well as a nonpolar propyl chain.
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Aqueous Solubility: The presence of the hydroxyl group and the nitrogen atom allows for hydrogen bonding with water molecules, suggesting good aqueous solubility, especially at acidic pH where the piperidine nitrogen is protonated.[4][]
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Organic Solvent Solubility: It is expected to be soluble in polar protic solvents like ethanol and methanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] Its solubility in nonpolar solvents like hexane is likely to be limited due to the polar functional groups.[4]
Applications in Drug Discovery and Medicinal Chemistry
1-(Piperidin-4-yl)propan-1-ol is a valuable building block for the synthesis of a wide range of biologically active molecules. The 4-substituted piperidine motif is a common feature in many drugs targeting the central nervous system (CNS), as well as in other therapeutic areas.
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Scaffold for CNS Agents: The piperidine ring is a key component of many antipsychotics, opioids, and other CNS-active drugs. The 4-propan-1-ol substituent can be further modified to introduce other functional groups or to extend the molecule to interact with specific binding pockets in receptors or enzymes.
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Linker for Complex Molecules: The hydroxyl group provides a convenient handle for further chemical modifications, such as esterification or etherification, allowing the molecule to be incorporated as a linker in more complex drug candidates.
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Modulation of Physicochemical Properties: The introduction of this building block can be used to fine-tune the lipophilicity and basicity of a lead compound, thereby optimizing its ADME properties.
Safety and Handling
1-(Piperidin-4-yl)propan-1-ol should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as toxic if swallowed.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
1-(Piperidin-4-yl)propan-1-ol is a heterocyclic compound with fundamental basic properties that make it a significant tool in the arsenal of medicinal chemists. Its piperidine core confers basicity, influencing its behavior in biological systems, while the propan-1-ol side chain offers a site for further structural elaboration. A thorough understanding of its pKa, solubility, and synthetic accessibility, as detailed in this guide, is essential for its effective utilization in the rational design and development of novel therapeutic agents. The experimental protocols provided herein offer a robust framework for the precise characterization of this and similar molecules, underscoring the importance of rigorous physicochemical analysis in modern drug discovery.
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